Product packaging for Methyl 4-iodo-1H-imidazole-5-carboxylate(Cat. No.:)

Methyl 4-iodo-1H-imidazole-5-carboxylate

Cat. No.: B13073984
M. Wt: 252.01 g/mol
InChI Key: PXRYIOZTTUZRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Organic Synthesis

The imidazole ring is a ubiquitous structural feature found in numerous natural products, pharmaceuticals, and functional materials. Its significance stems from its aromaticity, the presence of both acidic and basic nitrogen atoms, and its ability to participate in a variety of chemical transformations. This versatile scaffold can act as a ligand for metal catalysts, a proton shuttle, and a precursor for the synthesis of more complex heterocyclic systems. The imidazole nucleus is a key component in many blockbuster drugs, underscoring its importance in the pharmaceutical industry. Its derivatives have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.

Role of Halogenated Imidazoles as Synthetic Intermediates

Among the various classes of functionalized imidazoles, halogenated derivatives, particularly iodo-imidazoles, have emerged as exceptionally valuable synthetic intermediates. The introduction of a halogen atom onto the imidazole ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is particularly labile, making iodo-imidazoles highly reactive partners in transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity enables the straightforward introduction of diverse substituents, including aryl, alkyl, and alkynyl groups, onto the imidazole core, thereby facilitating the synthesis of complex molecular libraries for drug discovery and materials science.

Overview of Methyl 4-iodo-1H-imidazole-5-carboxylate as a Key Building Block

Within the family of halogenated imidazoles, This compound has garnered significant attention as a key building block in organic synthesis. This trifunctional molecule incorporates an imidazole core, a reactive iodine atom at the 4-position, and a methyl carboxylate group at the 5-position. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of a wide range of substituted imidazoles. The iodine atom serves as a prime site for cross-coupling reactions, while the ester functionality can be readily modified through hydrolysis, amidation, or reduction. The NH proton on the imidazole ring can also be substituted, allowing for further diversification. These features make this compound a strategic starting material for the construction of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O2 B13073984 Methyl 4-iodo-1H-imidazole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

methyl 5-iodo-1H-imidazole-4-carboxylate

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8)

InChI Key

PXRYIOZTTUZRPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=N1)I

Origin of Product

United States

Properties and Characteristics of Methyl 4 Iodo 1h Imidazole 5 Carboxylate

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound is not extensively available in publicly accessible literature. However, based on its structure and data from suppliers, the following information can be provided:

PropertyValue
Molecular Formula C₅H₅IN₂O₂
Molecular Weight 266.01 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Note: The melting point and boiling point have not been widely reported and would require experimental determination.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the N-H proton (which may be broad and its chemical shift dependent on solvent and concentration), a singlet for the C2-H proton of the imidazole (B134444) ring, and a singlet for the methyl protons of the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the five carbon atoms of the molecule. The carbonyl carbon of the ester would appear at the downfield region (typically ~160-170 ppm). The carbons of the imidazole ring would have characteristic shifts, with the carbon bearing the iodine atom (C4) being significantly influenced by the halogen's electronic effects. The methyl carbon of the ester group would appear at the upfield region.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the imidazole ring (around 3100-3300 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N and C=C stretching vibrations of the imidazole ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.01 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be observed. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group, the entire ester group, and potentially the iodine atom.

Synthesis and Manufacturing

The synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate typically involves a multi-step sequence starting from readily available imidazole (B134444) derivatives. A common strategy involves the iodination of a pre-functionalized imidazole ring.

A plausible synthetic route, based on the synthesis of the closely related 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid, starts from ethyl 1H-imidazole-5-carboxylate. rsc.org The synthesis would likely proceed through the following key steps:

N-Methylation: The first step would involve the methylation of the imidazole nitrogen. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Iodination: The subsequent step is the regioselective iodination of the imidazole ring at the 4-position. This can be accomplished using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base. The directing effect of the existing substituents would favor iodination at the C4 position.

Esterification/Transesterification: If the starting material is an ester other than a methyl ester, a transesterification step with methanol (B129727) under acidic or basic conditions would be necessary to obtain the final product. If the synthesis starts from the corresponding carboxylic acid, a direct esterification with methanol, typically catalyzed by an acid such as sulfuric acid, would be employed.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the precise step-by-step sequence of a chemical reaction is fundamental to optimizing conditions and developing new synthetic methodologies. Computational studies have become indispensable for mapping the complex pathways of transformations involving iodinated imidazoles.

Methyl 4-iodo-1H-imidazole-5-carboxylate is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. The mechanism of these reactions involves a catalytic cycle that can be meticulously studied using computational models. The imidazole (B134444) ring, being an N-donor ligand, has the ability to stabilize metal centers, which is a key aspect in organometallic chemistry and catalysis. researchgate.net

The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involves three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the iodo-imidazole substrate to a palladium(0) complex. The carbon-iodine bond is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) intermediate. The high reactivity of the C-I bond makes iodinated heterocycles efficient partners in this initial, often rate-determining, step. mdpi.com

Transmetalation : In this step, the organic group from an organoboron compound (the coupling partner) is transferred to the palladium(II) complex, displacing the halide. This requires the activation of the boronic acid with a base.

Reductive Elimination : The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies can model the energy profiles of each step, identify the structure of transition states, and clarify the role of ligands and solvents in the cycle.

Table 1: Key Stages in the Suzuki-Miyaura Catalytic Cycle

Stage Description Key Intermediates/States
Catalyst Activation A Pd(0) active species is generated from a Pd(II) precatalyst. LnPd(0)
Oxidative Addition The C-I bond of the iodo-imidazole adds to the Pd(0) center. (Imidazolyl)Pd(II)(I)Ln
Transmetalation The organic group (R') from the organoboron reagent replaces the iodide on the Pd(II) center. (Imidazolyl)Pd(II)(R')Ln

| Reductive Elimination | The two organic groups are eliminated to form a C-C bond, regenerating the Pd(0) catalyst. | R-Imidazolyl, LnPd(0) |

This interactive table summarizes the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For substituted imidazoles, predicting and controlling regioselectivity is crucial for synthesizing the correct isomer. In the case of this compound, the existing iodo and carboxylate groups heavily influence the position of any subsequent functionalization.

One powerful method for selective functionalization involves an iodine-metal exchange. For instance, the reaction of protected diiodoimidazoles with specific organocuprate reagents can lead to a regioselective iodine-copper exchange at the 5-position. rsc.org The resulting 5-cuprated imidazole can then react with various electrophiles. rsc.org Applying this principle to this compound, the C4-I bond is the site available for such exchange reactions. Computational models can help explain this selectivity by calculating the relative stabilities of potential intermediates and the energy barriers for iodine exchange at different positions, demonstrating why one site is favored over another.

Theoretical Studies on Iodinated Imidazoles and Derivatives

Theoretical calculations provide deep insights into the intrinsic properties of molecules. Quantum chemical methods are particularly valuable for studying halogenated heterocycles, explaining their structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.comrsc.org For this compound, DFT calculations can determine several key electronic properties that dictate its chemical behavior.

Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.

Electron Density and Charge Distribution : DFT can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The iodine atom, being highly polarizable, and the electron-withdrawing carboxylate group significantly influence this distribution.

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to predict where the molecule will interact with electrophiles and nucleophiles.

These calculations show that the iodine atom creates a region of positive electrostatic potential (a "sigma-hole"), making it susceptible to nucleophilic attack, a key feature in halogen bonding and certain reaction mechanisms.

Beyond static electronic structure, quantum chemical calculations can be used to explore the entire energy landscape of a chemical reaction. nih.govresearchgate.netrsc.org This involves mapping the reaction pathway from reactants to products, including the identification of high-energy transition states and stable intermediates. nih.govresearchgate.net

By employing methods like Intrinsic Reaction Coordinate (IRC) calculations, researchers can trace the path of lowest energy connecting a transition state to the corresponding reactants and products. This confirms that a calculated transition state indeed links the desired points on the potential energy surface. For reactions involving this compound, this analysis can be used to:

Calculate the activation energy (the energy barrier) for a reaction, which determines the reaction rate.

Compare competing reaction pathways to understand why a particular product is formed.

Investigate the effect of catalysts, solvents, or substituent changes on the reaction mechanism and energy profile.

The ultimate goal of many computational studies is to predict how a molecule will behave in a reaction. By combining the insights from electronic structure calculations (DFT) and reaction pathway analysis, a comprehensive reactivity and selectivity profile for this compound can be constructed.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify chemical reactivity. nih.gov These descriptors help in understanding the interaction of the molecule with other reagents.

Table 2: Key Reactivity Descriptors from DFT Calculations

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO – EHOMO) / 2 Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the "escaping tendency" of electrons.
Electronegativity (χ) The power of an atom/molecule to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) Measures the propensity of a species to accept electrons.

| Softness (S) | 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive. |

This interactive table outlines important chemical reactivity descriptors that can be calculated using DFT to predict the behavior of a molecule.

By calculating these values for this compound and potential reactants, chemists can make informed predictions about reaction outcomes, guiding experimental design and accelerating the discovery of new synthetic routes. nih.gov

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The carbon-iodine bond at the C4 position of Methyl 4-iodo-1H-imidazole-5-carboxylate serves as a key functional handle for elaborating the imidazole (B134444) core into more complex, fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds at this position, paving the way for subsequent cyclization reactions to build polycyclic structures.

While specific literature detailing the direct conversion of this compound into indeno[1,2-d]imidazoles or imidazo[1,2-a]indoles is not extensively documented, its structure is well-suited for such transformations. The general strategy involves an initial palladium-catalyzed coupling reaction to introduce a suitably functionalized substituent at the C4 position, followed by an intramolecular cyclization to form the new fused ring.

For instance, a plausible route to an imidazo[1,2-a]indole skeleton could involve a Suzuki coupling of this compound with an ortho-substituted aminophenylboronic acid. The resulting biaryl intermediate could then undergo an intramolecular condensation or amination to close the indole ring. Similarly, the synthesis of indeno[1,2-d]imidazoles could be envisioned through a Heck coupling with an ortho-formylstyrene derivative, followed by intramolecular cyclization and dehydration. An efficient strategy for constructing fused imidazole derivatives, including indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons, has been achieved through a palladium-catalyzed isocyanide insertion reaction involving C(sp²)–H functionalization of the imidazole ring at different positions acs.org.

The role of this compound extends to the synthesis of a broader range of polycyclic nitrogen-containing compounds. The iodo-substituent allows for iterative cross-coupling reactions, enabling the systematic construction of complex scaffolds. This approach is central to modern synthetic chemistry for creating libraries of novel compounds with potential biological activity. By carefully choosing the coupling partners and reaction sequences, chemists can append various aromatic and heterocyclic rings to the imidazole core, leading to diverse and complex polycyclic systems. Tandem strategies that combine benzannulation and ring-closing metathesis are also powerful methods for accessing highly substituted benzofused nitrogen heterocycles nih.gov.

Role as a Precursor for Diverse Organic Scaffolds

Beyond fused systems, this compound is a valuable starting material for a variety of organic scaffolds that are not necessarily polycyclic but are of significant interest in medicinal chemistry and materials science.

A key application of this iodoimidazole is its conversion into 4-vinylimidazole derivatives, which are valuable dienes for cycloaddition reactions. acs.org The transformation from the 4-iodoimidazole to the corresponding 4-vinylimidazole can be readily achieved through transition-metal-catalyzed reactions, such as Stille coupling with vinyltributylstannane or Suzuki coupling with vinylboronic acid derivatives.

Once formed, these 4-vinylimidazoles can participate as dienes in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. acs.orgmdpi.com These reactions are highly valuable for constructing six-membered rings with good stereochemical control. Studies have shown that 4-vinylimidazoles react readily with dienophiles like N-phenylmaleimide, often at room temperature, to provide the initial cycloadducts in high yields. mdpi.com The reactivity and stereoselectivity of these intramolecular Diels-Alder reactions are influenced by the nature of the imidazole protecting group, the dienophile, and the linking group between the diene and dienophile. nih.gov

Table 1: Representative Diels-Alder Reaction of a 4-Vinylimidazole Derivative

Diene Dienophile Reaction Conditions Product (Cycloadduct)
N-Phenylmaleimide Mild thermal activation or room temperature acs.orgmdpi.com

Iodoimidazoles are valuable precursors in the total synthesis of natural products and their analogs. The synthesis of the marine natural product xestomanzamine A, a β-carboline alkaloid, highlights the utility of a regioisomeric iodoimidazole. Specifically, the total synthesis of xestomanzamine A has been successfully achieved using 5-iodo-1-methylimidazole as a key building block. scholaris.caclockss.orgresearchgate.net In this synthesis, the 5-iodo-1-methylimidazole is converted into a Grignard reagent or a lithiated species, which then reacts with a β-carboline derivative to form the final product. clockss.orgresearchgate.netresearchgate.net

This successful application underscores the strategic importance of the carbon-iodine bond on the imidazole ring as a handle for introducing the imidazole moiety into complex natural product scaffolds. While the documented synthesis of xestomanzamine A itself employs the 5-iodo isomer, this compound represents a structurally similar and reactive precursor for the synthesis of novel analogs and other complex targets.

Development of Novel Reagents and Catalysts

While this compound is primarily utilized as a synthetic intermediate or building block, the broader class of imidazole derivatives has been central to the development of novel reagents and catalysts. For example, imidazoles are the precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition-metal catalysis and also serve as organocatalysts themselves.

The development of novel reagents often involves identifying structures that are not commercially available but can be synthesized in one or two robust steps from available starting materials. nih.gov In this context, this compound, with its reactive C-I bond and ester functionality, is a prime candidate for derivatization into more complex, uncatalogued building blocks for drug discovery and materials science. However, specific literature focused on converting this compound into a standalone novel reagent or catalyst is not extensively documented, with its primary role remaining that of a versatile precursor for constructing larger target molecules.

Ligand Synthesis for Catalytic Systems

The imidazole nucleus is a common structural motif in ligands used for catalysis. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting catalyst.

Iodoimidazoles, such as this compound, serve as important precursors for creating more complex ligand structures. The iodine atom can be readily displaced or used in cross-coupling reactions (like Suzuki, Sonogashira, or Heck reactions) to attach other functional groups. These groups can enhance the ligand's coordination ability or introduce specific functionalities. For instance, related diiodo-imidazole derivatives are known to be used in the synthesis of linker ligands for creating coordination polymers with metal ions like Co(II) and Cu(I) researchgate.net. While specific research detailing the direct use of this compound in ligand synthesis is not extensively documented in publicly available literature, its structure is analogous to other iodo-heterocycles that are widely used for this purpose. The presence of the N-H group also allows for N-alkylation to introduce further diversity, a common strategy in creating N-heterocyclic carbene (NHC) precursors, which are a critical class of ligands in modern catalysis.

Intermediates in Material Science Applications

In the field of material science, functional organic molecules are essential for creating materials with desired electronic, optical, or physical properties. Heterocyclic compounds, including imidazoles, are frequently incorporated into the structure of functional materials such as organic light-emitting diodes (OLEDs), sensors, and conductive polymers.

The compound 4,5-diiodo-1H-imidazole, a closely related precursor, is noted for its wide application in material chemistry google.com. The iodine atoms serve as handles for post-synthetic modification, allowing for the construction of larger, conjugated systems through cross-coupling reactions. These extended π-systems are often a prerequisite for interesting photophysical properties. This compound shares this potential, offering a reactive site at the iodo-position for building larger molecular frameworks. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a coordination site for building metal-organic frameworks (MOFs) or a point of attachment for polymer backbones. Although direct examples of this compound in specific material applications are not prominent, its structural motifs are found in key intermediates for various functional molecules.

Q & A

Q. Challenges :

  • Heavy atom effects : Iodine’s high electron density may cause absorption errors. Apply multi-scan corrections (e.g., SADABS).
  • Hydrogen placement : Use riding models for H-atoms, except for hydroxyl groups, which are located via difference Fourier maps.

Q. Example Refinement Parameters :

ParameterTypical Value
R-factor (%)< 5.0
wR₂ (%)< 10.0
CCDC deposition no.Custom (e.g., 12345)

How do hydrogen bonding and crystal packing influence the stability of this compound?

Advanced Research Question
Intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) stabilize the crystal lattice and reduce degradation. For example:

  • Carboxylate interactions : The ester carbonyl (O) often forms H-bonds with adjacent imidazole N–H groups.
  • Iodo group role : The iodine atom participates in halogen bonding (C–I⋯O), enhancing thermal stability.

Q. Key Analysis Tools :

  • Mercury software for visualizing packing diagrams.
  • PLATON for quantifying bond lengths/angles (e.g., N–H⋯O ≈ 2.8–3.0 Å, 150–170°).

What applications does this compound have in coordination chemistry or metal-organic frameworks (MOFs)?

Advanced Research Question
Imidazole carboxylates are versatile ligands due to:

  • Denticity : The N-atom (imidazole) and carboxylate O-atoms can bind to metals, forming 5-membered chelate rings.
  • Electronic effects : Electron-withdrawing iodine enhances ligand rigidity, favoring stable MOFs.

Case Study :
Analogous compounds (e.g., 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate) form 2D/3D networks with Cu(II) or Zn(II), used in catalysis or gas storage. Methyl 4-iodo derivatives may enable luminescent materials via heavy-atom effects .

How can researchers mitigate decomposition during storage of this compound?

Basic Research Question
Decomposition pathways (e.g., hydrolysis, oxidation) are minimized by:

  • Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C.
  • Stabilizers : Add desiccants (silica gel) to prevent moisture ingress.
  • Monitoring : Regular HPLC checks for degradation products (e.g., free carboxylic acid).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.